tetrahydro-2H-[1,3]oxazolo[2,3-b][1,3]oxazole
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Overview
Description
Tetrahydro-2H-[1,3]oxazolo[2,3-b][1,3]oxazole is a heterocyclic compound characterized by a fused ring system containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydro-2H-[1,3]oxazolo[2,3-b][1,3]oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of amino alcohols with diols in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions with a catalyst such as p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of environmentally benign solvents and catalysts is also a focus to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-2H-[1,3]oxazolo[2,3-b][1,3]oxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxazolone derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert it into more saturated derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often require a base or acid catalyst to proceed efficiently.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, tetrahydro-2H-[1,3]oxazolo[2,3-b][1,3]oxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in modulating biological pathways, making it a candidate for further investigation in drug development.
Medicine
In medicine, this compound derivatives are explored for their therapeutic potential. They are investigated for their ability to interact with specific biological targets, offering possibilities for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer science and advanced material production.
Mechanism of Action
The mechanism by which tetrahydro-2H-[1,3]oxazolo[2,3-b][1,3]oxazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, modulating their activity. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Oxazoles: Compounds with a similar oxazole ring structure but lacking the fused ring system.
Isoxazoles: Similar to oxazoles but with a different arrangement of nitrogen and oxygen atoms.
Thiazoles: Contain sulfur instead of oxygen in the ring structure.
Uniqueness
Tetrahydro-2H-[1,3]oxazolo[2,3-b][1,3]oxazole is unique due to its fused ring system, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various scientific and industrial applications.
By understanding the synthesis, reactivity, and applications of this compound, researchers can further explore its potential in advancing scientific knowledge and technological innovation.
Properties
CAS No. |
5780-34-7 |
---|---|
Molecular Formula |
C5H9NO2 |
Molecular Weight |
115.1 |
Purity |
95 |
Origin of Product |
United States |
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